molecular formula C19H19N3O2S B6557760 N-[(4-methoxyphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide CAS No. 1040677-85-7

N-[(4-methoxyphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide

Cat. No.: B6557760
CAS No.: 1040677-85-7
M. Wt: 353.4 g/mol
InChI Key: MLODRGOCKZDRQC-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a thiazole-based acetamide derivative characterized by a 2-(phenylamino)thiazole core linked to an acetamide group. The acetamide’s nitrogen is substituted with a 4-methoxyphenylmethyl moiety.

Properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-24-17-9-7-14(8-10-17)12-20-18(23)11-16-13-25-19(22-16)21-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLODRGOCKZDRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically results in the formation of secondary amines .

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The thiazole ring is known to interact with bacterial lipids, disrupting their biosynthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Classification of Analogs

The compound can be compared to the following classes (Table 1):

Compound Class Key Structural Features Example Compounds
Thiazole-acetamides Thiazole core + acetamide side chain N-Phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide ; N-(4-Methoxyphenyl)acetamide derivatives
Thiazolidinone hybrids Thiazolidinone ring (4-oxo-thiazolidine) instead of thiazole N-(4-Methoxyphenyl)-2-(4-oxo-thiazolidin-5-yl)acetamide
Quinazolinone-thiazole hybrids Thiazole-acetamide fused with quinazolinone Compound 19: Quinazolinone-thiazole with 4-methoxyphenyl group
Triazole-thioacetamides 1,2,4-Triazole ring + thioacetamide linkage 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide
Antimicrobial Activity
  • N-Phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide: Exhibits moderate activity against S. aureus (MIC = 32 µg/mL) .
  • Quinazolinone-thiazole hybrids (e.g., Compound 19): Enhanced antimicrobial potency (MIC = 8–16 µg/mL) due to the quinazolinone moiety .
  • Thiazolidinone analogs: Activity varies with substituents; 4-methoxyphenyl groups improve solubility but may reduce membrane penetration .
Enzyme Modulation
  • Compound 19 (N-(4-methoxyphenyl)acetamide) : Acts as a glucokinase activator (EC~50~ = 0.8 µM), critical for diabetes research .

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Substituent Effects
N-[(4-Methoxyphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide Not reported Likely moderate in DMSO 4-Methoxyphenyl enhances polarity
Compound 19 (Quinazolinone-thiazole) 256–258 Low in water Quinazolinone increases rigidity
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 459–461 Insoluble in water Dichlorophenyl boosts lipophilicity
N-(4-Methoxyphenyl)-2-(4-oxo-thiazolidin-5-yl)acetamide 220–222 Moderate in ethanol Thiazolidinone introduces hydrogen-bonding sites

Key Findings and Implications

Bioactivity Optimization : The 4-methoxyphenyl group in the target compound may balance solubility and target engagement, as seen in Compound 19’s glucokinase activation .

Structural Flexibility: Thiazole-acetamides tolerate diverse substituents (e.g., quinazolinone, triazole) for tailored applications .

Synthetic Challenges : Bulky substituents (e.g., naphthyl in ) complicate crystallization, necessitating solvent optimization .

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